molecular formula C23H28N4O6S2 B2911779 6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 955524-15-9

6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2911779
CAS No.: 955524-15-9
M. Wt: 520.62
InChI Key: JEVCEFISFDEHKQ-UHFFFAOYSA-N
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Description

The compound 6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide features a tetrahydrothieno[2,3-c]pyridine core substituted with:

  • A 6-acetyl group.
  • A 2-benzamido moiety containing a sulfamoyl group linked to a tetrahydrofuran (THF) ring.
  • A 3-carboxamide group.

Properties

IUPAC Name

6-acetyl-2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-14(28)27-10-9-18-19(13-27)34-23(20(18)21(24)29)25-22(30)15-5-7-17(8-6-15)35(31,32)26(2)12-16-4-3-11-33-16/h5-8,16H,3-4,9-13H2,1-2H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCEFISFDEHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (hereafter referred to as Compound A) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features several notable structural elements:

  • Thieno[2,3-c]pyridine core : This heterocyclic structure is often associated with various biological activities.
  • Sulfamoyl group : Known for its antibacterial properties.
  • Tetrahydrofuran moiety : This cyclic ether can influence solubility and bioavailability.

Table 1: Structural Features of Compound A

Structural FeatureDescription
Core StructureThieno[2,3-c]pyridine
Functional GroupsAcetyl, Sulfamoyl, Tetrahydrofuran
Molecular FormulaC₁₈H₃₁N₃O₅S
Molecular Weight385.53 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to Compound A exhibit significant antimicrobial activity. For instance, derivatives of thieno[2,3-c]pyridine have shown effectiveness against various bacterial strains. The sulfamoyl group in Compound A suggests potential activity against Gram-positive bacteria, including resistant strains.

Case Study: Antibacterial Activity

In a comparative study of similar compounds, it was found that derivatives containing the sulfamoyl group exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.41 μg/mL against Staphylococcus aureus (MRSA) . Although specific data for Compound A is not extensively documented, its structural similarities imply potential efficacy.

Antitumor Activity

Another area of interest is the compound's potential antitumor activity. Compounds with similar heterocyclic structures have been investigated for their cytotoxic effects on cancer cell lines.

Research Findings

A study on carbohydrate analogues of thieno[2,3-c]pyridine reported significant cytotoxicity against various cancer cell lines . The presence of the tetrahydrofuran ring may enhance cellular uptake and bioactivity.

The proposed mechanisms by which Compound A exerts its biological effects include:

  • Inhibition of bacterial cell wall synthesis : Similar to other sulfamoyl-containing compounds.
  • Induction of apoptosis in cancer cells : Potentially through mitochondrial pathways.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for Compound A is limited, related compounds have shown favorable absorption characteristics due to their lipophilic nature. Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Variations

a) Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1329954-84-8)
  • Core: Similar tetrahydrothieno[2,3-c]pyridine backbone.
  • Substituents :
    • 6-Benzyl instead of 6-acetyl.
    • Thiophene-2-carboxamido at position 2 vs. sulfamoyl benzamido in the target.
    • Ethyl ester at position 3 vs. carboxamide.
  • Implications : The benzyl group enhances hydrophobicity, while the thiophene carboxamido may alter electron distribution compared to the sulfamoyl group. The ester group likely reduces polarity relative to the carboxamide .
b) 2-Acetamido-N-[4-(pyridine-2-sulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 26)
  • Core: Benzothiazole instead of tetrahydrothieno[2,3-c]pyridine.
  • Substituents : Pyridine-2-sulfonamido group at the phenyl ring.
  • Implications : The sulfonamido group shares polar characteristics with the sulfamoyl in the target. The benzothiazole core may confer rigidity and influence π-π stacking interactions .

Substituent-Driven Property Differences

a) Sulfamoyl vs. Sulfonamido Groups
  • In contrast, pyridine-2-sulfonamido (Compound 26) lacks a THF linkage, reducing steric hindrance .
b) THF vs. Furan/Pyrrolidine Moieties
  • The THF ring in the target may improve metabolic stability compared to furan-containing analogs (e.g., N-(3-cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide). Pyrrolidine substituents (as in ) could enhance basicity and solubility .

Key Data Tables

Table 1: Structural Comparison of Target and Analogs

Compound Core Structure Key Substituents Synthetic Method
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Acetyl, 2-sulfamoyl benzamido (THF-linked), 3-carboxamide Likely EDC/DMAP coupling
Ethyl 6-benzyl... (CAS: 1329954-84-8) Tetrahydrothieno[2,3-c]pyridine 6-Benzyl, 2-thiophene carboxamido, 3-ethyl ester Esterification/amide coupling
Compound 26 Benzothiazole 2-Acetamido, 6-carboxamide, pyridine-2-sulfonamido EDC/DMAP in DMF
N-(3-cyano-6-phenyl...) (19a) Pyridine 3-Cyano, 4-(3-pyrrolidinylphenyl), N-methylfuran-2-carboxamide Lithiation and nucleophilic substitution

Table 2: NMR Chemical Shift Trends (Regions of Interest)

Compound Region A (δ 29–36 ppm) Region B (δ 39–44 ppm) Inference
Target Compound Not reported Not reported THF-linked sulfamoyl likely causes upfield shifts in aromatic protons
Thiazolo[3,2-a]pyrimidines (11a, 11b) 117–127 ppm (ArH) 135–143 ppm (C=CH) Electron-withdrawing groups (CN) downfield shift C=CH
Rapa (Reference) 116–118 ppm 134–136 ppm Target’s THF substituents may mimic Rapa’s macrocyclic effects

Research Findings and Implications

  • Solubility and Bioavailability : The target’s carboxamide and THF groups likely enhance aqueous solubility relative to ester-containing analogs (e.g., CAS: 1329954-84-8) .
  • Binding Interactions : The sulfamoyl benzamido group may engage in hydrogen bonding similar to sulfonamides in Compound 26, but with added steric effects from the THF ring .
  • Metabolic Stability : THF’s saturated ring may reduce oxidative metabolism compared to furan-containing compounds (e.g., 19a) .

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